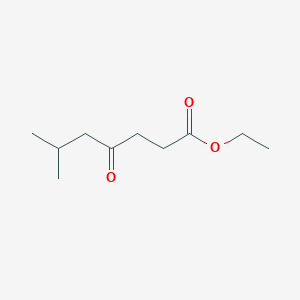

Ethyl 6-methyl-4-oxoheptanoate

CAS No.: 57753-63-6

Cat. No.: VC19563250

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57753-63-6 |

|---|---|

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | ethyl 6-methyl-4-oxoheptanoate |

| Standard InChI | InChI=1S/C10H18O3/c1-4-13-10(12)6-5-9(11)7-8(2)3/h8H,4-7H2,1-3H3 |

| Standard InChI Key | BPPDNSREFWRLJM-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCC(=O)CC(C)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

Ethyl 6-methyl-4-oxoheptanoate is defined by the IUPAC name ethyl 6-methyl-4-oxoheptanoate, reflecting its ethyl ester group (), ketone moiety at position 4 (), and methyl branch at position 6 () . The SMILES notation and InChIKey provide unambiguous representations of its structure .

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 186.25 g/mol | PubChem |

| CAS Number | 57753-63-6 | PubChem |

| SMILES | CCOC(=O)CCC(=O)CC(C)C | PubChem |

| InChIKey | BPPDNSREFWRLJM-UHFFFAOYSA-N | PubChem |

Stereochemical Considerations

Synthesis and Production Methods

Conventional Esterification Routes

While no direct synthesis protocols for ethyl 6-methyl-4-oxoheptanoate are documented in the reviewed literature, analogous esters are typically synthesized via Fischer esterification (acid-catalyzed reaction of carboxylic acids with alcohols) or acylation of alcohols using acid chlorides . For instance, a patent describing the synthesis of ethyl 6-chloro-6-oxohexanoate employs bis(trichloromethyl) carbonate and monoethyl adipate in the presence of organic amine catalysts . This suggests that similar strategies—substituting adipate derivatives with methyl-substituted precursors—could yield ethyl 6-methyl-4-oxoheptanoate.

Advanced Catalytic Approaches

Physical and Chemical Properties

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

-

H NMR: Expected signals include a triplet for the ethyl ester protons ( 1.2–1.4 ppm, ), a quartet for the ester methylene ( 4.1–4.3 ppm), and a singlet for the ketone carbonyl proton (absent due to deuteration in standard NMR solvents) .

-

C NMR: Distinct peaks for the ester carbonyl ( 170–175 ppm) and ketone carbonyl ( 205–210 ppm) would dominate the spectrum .

Infrared (IR) Spectroscopy:

Strong absorptions at (ester C=O) and (ketone C=O) are characteristic .

Thermodynamic Parameters

Applications and Industrial Relevance

Pharmaceutical Intermediates

The ketone and ester groups make this compound a candidate for Mannich reactions or Grignard additions, enabling the construction of complex molecules. For example, β-keto esters are pivotal in synthesizing heterocycles like pyrimidines, though ethyl 6-methyl-4-oxoheptanoate itself has not been explicitly cited in drug discovery .

Flavor and Fragrance Industry

Branched-chain esters are ubiquitous in flavor formulations due to their fruity aromas. While sensory data for this specific compound are unavailable, structurally similar esters like ethyl 3-methylbutanoate (apple-like scent) hint at potential applications .

Future Perspectives

Green Synthesis Initiatives

Developing solvent-free or biocatalytic routes using lipases could enhance the sustainability of its production. For instance, immobilized Candida antarctica lipase B has shown efficacy in esterifying β-keto acids .

Pharmacological Profiling

Screening for bioactive properties, such as antimicrobial or anti-inflammatory effects, could unlock therapeutic applications. The compound’s resemblance to acetylated natural products justifies such studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume